
Felodipine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Felodipine-d5 is a deuterium-labeled version of felodipine, a dihydropyridine calcium channel blocker. Felodipine is primarily used as an antihypertensive agent due to its ability to lower blood pressure by selectively acting on vascular smooth muscle, particularly in resistance vessels . The deuterium labeling in this compound is used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of felodipine-d5 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the felodipine molecule are replaced with deuterium atoms using deuterated catalysts or solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of this compound, which is essential for its use in scientific research .
化学反应分析
Types of Reactions
Felodipine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert this compound back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups in the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used
科学研究应用
Pharmacokinetics and Metabolism
Felodipine-d5 undergoes biotransformation with distinct pharmacokinetic properties. Its stability in biological media is essential for therapeutic efficacy. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life in rat plasma | 15.5 hours |
Half-life in brain homogenates | 1.3 hours |
Peak brain concentration | 5 µg/g at 5 min |
Peak blood concentration | 10 µg/g at 7 min |
These findings indicate that this compound maintains a longer half-life in plasma compared to brain homogenates, suggesting its potential for sustained therapeutic action.
This compound has been utilized to assess various biological activities, particularly related to cardiovascular health and neuroprotection:
- Calcium Channel Blockade : As a calcium channel blocker, this compound effectively reduces vascular resistance and lowers blood pressure.
- Neuroprotective Effects : Some studies suggest that this compound may exhibit anticonvulsant activity by modulating calcium dynamics within neuronal tissues.
- Mineralocorticoid Receptor Antagonism : It competes with aldosterone for binding to mineralocorticoid receptors, providing additional cardiovascular protective effects.
Antianginal Efficacy
A randomized double-blind study evaluated the antianginal efficacy of this compound in patients with chronic stable angina. The results demonstrated significant improvements:
Outcome | Baseline (n=20) | Felodipine (n=20) | Placebo (n=20) |
---|---|---|---|
Weekly anginal episodes | - | Reduced | - |
Exercise duration (minutes) | 5.7 ± 1.5 | 7.4 ± 2.0 | 6.6 ± 1.5 |
ST depression onset (minutes) | - | Prolonged | - |
Patients receiving this compound showed a reduction in anginal attacks and improved exercise tolerance compared to placebo.
Drug-Drug Interaction Modeling
This compound has been assessed as a victim drug in drug-drug interaction modeling using physiologically based pharmacokinetic (PBPK) models. This approach evaluates how co-administration with other drugs affects its pharmacokinetics, particularly focusing on interactions with CYP3A4 inhibitors and inducers . The results from these models help refine dosing recommendations and improve patient safety.
作用机制
Felodipine-d5, like felodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure . This compound also exhibits competitive antagonism of the mineralocorticoid receptor and inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase .
相似化合物的比较
Felodipine-d5 can be compared with other calcium channel blockers, such as:
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life and different pharmacokinetic profile.
Nifedipine: Similar to felodipine but with a shorter duration of action and different side effect profile.
Lisinopril: An angiotensin-converting enzyme inhibitor used for hypertension but with a different mechanism of action
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies .
生物活性
Felodipine-d5 is a deuterated analog of felodipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina. The incorporation of deuterium in this compound enhances its metabolic stability and provides a unique tool for studying the biological mechanisms and pharmacokinetics of calcium channel blockers.
This compound exerts its pharmacological effects primarily by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure. The deuterium substitution in this compound contributes to increased metabolic stability, which prolongs its duration of action and improves its pharmacokinetic profile compared to non-deuterated analogs .
Pharmacokinetics and Metabolism
Research indicates that this compound undergoes biotransformation through pseudo-first-order kinetics. In vitro studies have shown that it has a half-life of approximately 15.5 hours in rat plasma and 1.3 hours in brain homogenates . These findings suggest that this compound remains stable in biological media, which is crucial for its therapeutic efficacy.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Half-life in rat plasma | 15.5 hours |
Half-life in brain homogenates | 1.3 hours |
Peak brain concentration | 5 µg/g at 5 min |
Peak blood concentration | 10 µg/g at 7 min |
Biological Activity Studies
This compound has been utilized in various studies to assess its biological activity, particularly concerning its cardiovascular effects and potential neuroprotective properties.
Case Study: Antianginal Efficacy
A randomized, double-blind study involving patients with chronic stable angina demonstrated that felodipine significantly reduced the frequency of anginal attacks and nitroglycerin consumption compared to placebo. Patients receiving felodipine showed an increase in exercise duration and a reduction in ST segment changes during treadmill tests . This study highlights the compound's efficacy as an antianginal agent.
Table 2: Clinical Outcomes from Felodipine Study
Outcome | Baseline (n=20) | Felodipine (n=20) | Placebo (n=20) |
---|---|---|---|
Weekly anginal episodes | - | Reduced | - |
Exercise duration (minutes) | 5.7 ± 1.5 | 7.4 ± 2.0 | 6.6 ± 1.5 |
ST depression onset (minutes) | - | Prolonged | - |
Additional Biological Activities
Beyond its primary use as a calcium channel blocker, felodipine has been shown to interact with various biological pathways:
- Calmodulin-dependent phosphodiesterase inhibition : Felodipine attenuates the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, which is involved in cyclic nucleotide signaling pathways critical for cardiovascular function .
- Mineralocorticoid receptor antagonism : It competes with aldosterone for binding to mineralocorticoid receptors, potentially providing additional cardiovascular protective effects .
- Neuroprotective effects : Some studies suggest that felodipine may exhibit anticonvulsant activity due to its effects on calcium dynamics within neuronal tissues .
属性
CAS 编号 |
1242281-38-4 |
---|---|
分子式 |
C18H14Cl2NO4D5 |
分子量 |
389.29 |
外观 |
White to Pale Yellow Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
72509-76-3 (unlabelled) |
同义词 |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester-d5 |
标签 |
Felodipine |
产品来源 |
United States |
Q1: What is the purpose of using Felodipine-d5 in this study?
A1: this compound serves as an internal standard (IS) in the LC-MS/MS method for Felodipine quantification in human plasma []. The use of an IS like this compound is crucial in analytical chemistry, especially in quantitative analysis using mass spectrometry. It corrects for variations during sample preparation and ionization, ultimately improving the accuracy and precision of Felodipine measurements.
Q2: How does the analytical method differentiate between Felodipine and this compound?
A2: The method utilizes mass spectrometry with multiple reaction monitoring (MRM) for detection []. This technique allows for the specific selection and monitoring of characteristic fragment ions produced from both Felodipine and this compound. The difference in mass between the two compounds (due to the deuterium atoms in this compound) allows for their distinct detection and quantification. Specifically, the MRM transitions are monitored at m/z 384.0 & daughter ion 338.0 for Felodipine and m/z 389.1 & daughter ion 338.1 for this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。